molecular formula C11H9NO2 B1406128 4-Methylisoquinoline-5-carboxylic acid CAS No. 1337881-60-3

4-Methylisoquinoline-5-carboxylic acid

Cat. No. B1406128
M. Wt: 187.19 g/mol
InChI Key: ZZHZGKPDZYMQRG-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methylisoquinoline-5-carboxylic acid is 1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9 (10 (7)8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates that the molecule consists of a methyl group attached to the 4-position of an isoquinoline ring, with a carboxylic acid group attached to the 5-position.


Physical And Chemical Properties Analysis

4-Methylisoquinoline-5-carboxylic acid is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Therapeutic and Biological Potentials

  • Neuroprotection and CNS Disorders : Isoquinoline derivatives have shown neuroprotective properties, suggesting their potential in treating neurodegenerative diseases. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been identified in the mammalian brain and demonstrates neuroprotective, antiaddictive, and antidepressant-like activities, indicating potential applications in central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

  • Anticancer Activities : Tetrahydroisoquinolines, a class closely related to 4-Methylisoquinoline-5-carboxylic acid, have been explored for their anticancer properties. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone achieved in anticancer drug discovery using isoquinoline scaffolds (Singh & Shah, 2017).

  • Antimicrobial and Antiviral Effects : Isoquinoline N-oxides have shown significant antimicrobial and antibacterial activities, suggesting their applicability in treating infectious diseases. More than 200 biologically active compounds within this class have demonstrated confirmed activities, indicating a promising area for drug discovery (Dembitsky et al., 2015).

  • Metabolic and Cardiovascular Effects : The pharmacological significance of isoquinoline derivatives extends to metabolic and cardiovascular health, showcasing a broad spectrum of potential therapeutic applications. Their roles in modulating lipid and glucose metabolism highlight their relevance in addressing metabolic syndromes and cardiovascular diseases.

Safety And Hazards

The safety information for 4-Methylisoquinoline-5-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The signal word for this compound is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

4-methylisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9(10(7)8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHZGKPDZYMQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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